REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[CH:7][O:8][C:4]=2[CH:3]=1.[H][H]>CO.[Pd]>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][CH2:7][O:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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CC1=CC2=C(C=CO2)C=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
This solution was shaken on a Paar hydrogenator under hydrogen at 40 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the solution was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(CCO2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |